N-(2,3-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
CAS No.: 827014-16-4
Cat. No.: VC7428745
Molecular Formula: C15H10Cl2N4O2S
Molecular Weight: 381.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 827014-16-4 |
|---|---|
| Molecular Formula | C15H10Cl2N4O2S |
| Molecular Weight | 381.23 |
| IUPAC Name | N-(2,3-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C15H10Cl2N4O2S/c16-10-2-1-3-11(13(10)17)19-12(22)8-24-15-21-20-14(23-15)9-4-6-18-7-5-9/h1-7H,8H2,(H,19,22) |
| Standard InChI Key | TVMDZWBGUCZFOO-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Introduction
N-(2,3-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that combines a dichlorophenyl group with an oxadiazole ring substituted by a pyridine moiety. This compound's structure suggests potential biological activities due to the presence of both oxadiazole and pyridine rings, which are commonly found in medicinal chemistry.
Synthesis and Chemical Reactivity
The synthesis of such compounds typically involves multiple steps, including the formation of the oxadiazole ring and its subsequent substitution with pyridine and dichlorophenyl groups. Industrial production may utilize advanced techniques like continuous flow reactors to optimize yield and purity.
Biological Activities and Applications
Compounds with similar structures have been investigated for their antimicrobial and antioxidant properties. The presence of oxadiazole and pyridine rings in N-(2,3-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide suggests potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume